Cas no 92999-29-6 (Phosphonic acid,P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]-)

Phosphonic acid, P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]-, is a nucleotide analog with a phosphonate group, offering enhanced stability against enzymatic degradation compared to phosphate-containing counterparts. Its structure incorporates a purine base, making it relevant for applications in antiviral or anticancer research, where modified nucleotides are often investigated for their inhibitory effects on viral polymerases or cellular replication mechanisms. The hydroxymethyl and phosphonic acid moieties contribute to its potential as a prodrug or bioactive intermediate. This compound’s resistance to hydrolysis and tailored stereochemistry may improve bioavailability and target specificity in therapeutic contexts. Its precise mechanism and applications depend on further biochemical evaluation.
Phosphonic acid,P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]- structure
92999-29-6 structure
Product Name:Phosphonic acid,P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]-
CAS No:92999-29-6
MF:C9H14N5O5P
MW:303.211721897125
CID:806735
PubChem ID:72253
Update Time:2025-05-23

Phosphonic acid,P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Phosphonic acid,P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]-
    • (S)-HPMPA,(9-(3-HYDROXY-2-PHOSPHONOMETHOXYPROPYL)ADENINE)
    • 9-[(S)-3-Hydroxy-2-(phosphonomethoxy)propyl]adenine
    • HPMPA
    • GS 0577
    • (s)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine
    • SCHEMBL385752
    • A848833
    • CHEMBL286534
    • Q15411034
    • ({[(2s)-1-(6-amino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid
    • 9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine
    • (S)-(3-(6-amino-9H-purin-9-yl)-1-hydroxypropan-2-yloxy)methylphosphonic acid
    • (S)-HPMPA
    • AKOS027325360
    • UNII-CJC8PO1KQ3
    • 9-[(2S)-3-Hydroxy-2-phosphonylmethoxylpropyl]adenine
    • N-(2-Phosphonomethoxyethyladenine)
    • (S)-(((1-(6-Amino-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonic acid
    • (S)-(((1-(6-Amino-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonicacid
    • CJC8PO1KQ3
    • DTXSID20239219
    • [(1S)-1-[(6-aminopurin-9-yl)methyl]-2-hydroxy-ethoxy]methylphosphonic acid
    • PHOSPHONIC ACID, P-(((1S)-2-(6-AMINO-9H-PURIN-9-YL)-1-(HYDROXYMETHYL)ETHOXY)METHYL)-
    • 9-((S)-3-HYDROXY-2-(PHOSPHONOMETHOXY)PROPYL)ADENINE
    • GS57
    • GLXC-26599
    • GS 0577; HPMPA;(S)-(((1-(6-Amino-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonic acid
    • PHOSPHONIC ACID, (((1S)-2-(6-AMINO-9H-PURIN-9-YL)-1-(HYDROXYMETHYL)ETHOXY)METHYL)-
    • Phosphonic acid, ((2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy)methyl)-, (S)-
    • 92999-29-6
    • 9-(3-Hydroxy-2-phosphonomethoxypropyl)adenine
    • [(2S)-1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid
    • Inchi: 1S/C9H14N5O5P/c10-8-7-9(12-3-11-8)14(4-13-7)1-6(2-15)19-5-20(16,17)18/h3-4,6,15H,1-2,5H2,(H2,10,11,12)(H2,16,17,18)/t6-/m0/s1
    • InChI Key: FRPXSOOHWNMLPH-LURJTMIESA-N
    • SMILES: P(CO[C@H](CO)CN1C=NC2=C(N)N=CN=C12)(=O)(O)O

Computed Properties

  • Exact Mass: 303.07325556g/mol
  • Monoisotopic Mass: 303.07325556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.6
  • Topological Polar Surface Area: 157Ų

Experimental Properties

  • Density: 1.91±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 255-257 ºC
  • Solubility: Slightly soluble (11 g/l) (25 º C),

Phosphonic acid,P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]- Pricemore >>

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Phosphonic acid,P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:92999-29-6)Phosphonic acid,P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]-
Order Number:A848833
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:21
Price ($):1217.0
Email:sales@amadischem.com

Additional information on Phosphonic acid,P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]-

Phosphonic acid, P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]-: A Comprehensive Overview

Phosphonic acid, P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]-, identified by its CAS number 92999-29-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development and therapeutic interventions. The intricate molecular architecture of this phosphonate derivative includes a chiral center and a purine moiety, which contribute to its distinct chemical and biological properties.

The< strong>name of this compound provides valuable insights into its chemical composition. The presence of "phosphonic acid" indicates the incorporation of a phosphonate group, which is known for its stability and versatility in forming coordination complexes with metal ions. This feature makes it particularly useful in the development of metal-based pharmaceuticals and catalysts. Additionally, the suffix "-methyl-" suggests the presence of a methyl group, which often serves as a substituent to enhance solubility and metabolic stability.

The< strong>purine moiety within the molecule is another critical feature that underscores its relevance in medicinal chemistry. Purines are fundamental components of nucleic acids and have been extensively studied for their pharmacological properties. The specific substitution pattern in this compound, involving an amino group at position 6 and a chiral ethoxy)methyl group at position 1, further highlights its potential as a building block for more complex drug molecules.

In recent years, there has been growing interest in the development of phosphonate-based compounds for their ability to modulate biological pathways. Phosphonates are known to exhibit inhibitory effects on various enzymes and have been explored as antiviral, anticancer, and anti-inflammatory agents. The chiral center in this compound adds an additional layer of complexity, allowing for the synthesis of enantiomerically pure derivatives that may exhibit enhanced selectivity and reduced side effects.

Recent studies have demonstrated the utility of this compound in the synthesis of novel nucleoside analogs. Nucleoside analogs are synthetic molecules that mimic natural nucleosides but have modified sugar or base components. They are widely used in antiviral therapies due to their ability to interfere with viral replication processes. The incorporation of the< strong>purine moiety into this phosphonate derivative makes it a promising candidate for developing new antiviral agents targeting RNA viruses.

The< strong>phosphonic acid backbone also contributes to the compound's ability to form stable complexes with metal ions. This property is particularly relevant in the context of metallodrug development, where metal ions such as platinum, ruthenium, or copper are coordinated with ligands to form therapeutic agents. The chiral environment provided by the ethoxy)methyl group may influence the binding affinity and selectivity of these metal complexes, leading to more effective therapeutic outcomes.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques such as chiral resolution and asymmetric catalysis are often employed to obtain enantiomerically pure samples. These methods ensure that the final product possesses the desired stereochemical configuration, which is crucial for its biological activity.

In conclusion, Phosphonic acid, P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]- (CAS no: 92999-29-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, including the< strong>phosphonic acid group and< strong>purine moiety, make it a versatile scaffold for developing novel therapeutic agents. The chiral center and metal-binding capabilities further enhance its potential applications in drug design and metallodrug development. As research continues to uncover new synthetic methodologies and biological targets, compounds like this are poised to play a pivotal role in next-generation pharmaceutical innovations.

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Amadis Chemical Company Limited
(CAS:92999-29-6)Phosphonic acid,P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]-
A848833
Purity:99%
Quantity:1g
Price ($):1217.0
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